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Compound of Interest

Compound Name: 18:0 (9,10dibromo) PC

Cat. No.: B11939985

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with 18:0

(9,10-dibromo) PC (1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)
What is 18:0 (9,10-dibromo) PC and what are its primary
applications?
18:0 (9,10-dibromo) PC is a synthetically modified phosphatidylcholine where bromine atoms

are introduced at the 9th and 10th positions of both stearic acid chains. This modification

makes it a valuable tool for biophysical studies of lipid membranes.

Primary Applications:

Fluorescence Quenching Studies: The bromine atoms act as quenchers for fluorescent

molecules, such as the amino acid tryptophan, located in their proximity. This property is

used to determine the depth of insertion of peptides and proteins into lipid bilayers.[1][2][3]
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X-ray and Neutron Diffraction Studies: The electron-dense bromine atoms provide a strong

signal in diffraction experiments, aiding in the determination of lipid bilayer structure and the

localization of specific lipids within the membrane.

Cryo-Electron Microscopy (Cryo-EM): Brominated lipids can be used as contrast-enhancing

probes in cryo-EM to study the nanoscale structure of membranes and lipid-protein

interactions.[4][5][6]

What are the physical and chemical properties of 18:0
(9,10-dibromo) PC?
Here is a summary of the key properties of 18:0 (9,10-dibromo) PC:

Property Value Reference

Synonyms
1,2-di-(9,10-dibromo)stearoyl-

sn-glycero-3-phosphocholine
[7]

Molecular Formula C₄₄H₈₄Br₄NO₈P

Molecular Weight 1105.73 g/mol

Physical State Powder

Purity >99%

Storage -20°C [8]

Stability
Stable for at least one year

when stored properly.

How do I prepare liposomes containing 18:0 (9,10-
dibromo) PC?
The most common method for preparing liposomes is the thin-film hydration technique. This

method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a

thin lipid film, and then hydrating the film with an aqueous buffer to form vesicles.

Here is a detailed protocol for preparing large unilamellar vesicles (LUVs) using this method:
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Experimental Protocol: Liposome Preparation by Thin-Film Hydration

Lipid Preparation:

Dissolve 18:0 (9,10-dibromo) PC and other lipids (e.g., a matrix lipid like POPC) in

chloroform in a round-bottom flask. The molar ratio will depend on your specific

experiment.

Film Formation:

Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the

inside of the flask.

To ensure complete removal of the solvent, place the flask under a high vacuum for at

least 2 hours.[9]

Hydration:

Add your desired aqueous buffer to the flask. The temperature of the buffer should be

above the phase transition temperature (Tm) of all lipids in the mixture.

Vortex the flask to disperse the lipid film, which will lead to the formation of multilamellar

vesicles (MLVs).[10]

Vesicle Sizing (Extrusion):

To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through a

polycarbonate membrane with a specific pore size (e.g., 100 nm).[11]

This process is typically repeated 10-20 times to ensure a homogenous population of

LUVs.

Troubleshooting Guides
Problem 1: The lipid film is not uniform and appears as
clumps after solvent evaporation.
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Possible Cause: The solvent was evaporated too quickly, or the flask was not rotated

sufficiently during evaporation.

Solution:

Reduce the speed of rotation on the rotary evaporator.

Ensure the flask is angled to maximize the surface area for film formation.

Consider adding a small amount of a solvent with a higher boiling point (e.g., a few drops

of methanol) to the chloroform to slow down the evaporation process.

Problem 2: The liposome suspension contains
aggregates or precipitates after hydration.

Possible Cause:

The hydration buffer was added at a temperature below the phase transition temperature

(Tm) of one or more lipids.

The lipid concentration is too high.

Poor quality of lipids (e.g., oxidation).[12]

Solution:

Ensure the hydration buffer and the lipid film are both heated to a temperature above the

highest Tm of the lipids in your mixture before hydration.[10]

Try reducing the total lipid concentration.

Use fresh, high-purity lipids and store them properly under an inert atmosphere at -20°C.

Problem 3: Inconsistent results in fluorescence
quenching experiments.

Possible Cause:
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Incomplete mixing of the brominated and non-brominated lipids.

Variability in the protein-to-lipid ratio.

The inner filter effect, where the quencher absorbs excitation or emission light.[13]

Solution:

Ensure thorough mixing of the lipids in the organic solvent before film formation.

Precisely control the concentrations of both the protein and the liposomes.

Perform control experiments to correct for the inner filter effect. This can be done by

measuring the fluorescence of a free fluorophore (like N-acetyl-L-tryptophanamide) in the

presence of the quencher-containing liposomes.[13]
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Caption: Workflow for the preparation of unilamellar vesicles using the thin-film hydration

method.
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Caption: Principle of fluorescence quenching by brominated lipids in a membrane.
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Caption: General workflow for an X-ray diffraction experiment on lipid bilayers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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